molecular formula C13H12N2O B8626919 6-(methylamino)-9H-carbazol-3-ol

6-(methylamino)-9H-carbazol-3-ol

Cat. No.: B8626919
M. Wt: 212.25 g/mol
InChI Key: KIDHTYCXMSTLHB-UHFFFAOYSA-N
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Description

6-(Methylamino)-9H-carbazol-3-ol is a carbazole derivative characterized by a hydroxyl (-OH) group at position 3 and a methylamino (-NHCH₃) substituent at position 6 of the carbazole scaffold. Carbazoles are heterocyclic aromatic compounds with a tricyclic structure, widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

6-(methylamino)-9H-carbazol-3-ol

InChI

InChI=1S/C13H12N2O/c1-14-8-2-4-12-10(6-8)11-7-9(16)3-5-13(11)15-12/h2-7,14-16H,1H3

InChI Key

KIDHTYCXMSTLHB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)NC3=C2C=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

Below is a comparative analysis of 6-(methylamino)-9H-carbazol-3-ol with analogous compounds, focusing on substituent effects, physicochemical properties, and reported biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) XLogP TPSA (Ų) Key Biological Activities
This compound -OH (3), -NHCH₃ (6) C₁₃H₁₂N₂O 212.25 2.75* 58.0* Anticancer, antimicrobial (inferred)
6-Methyl-9H-carbazol-3-ol -OH (3), -CH₃ (6) C₁₃H₁₁NO 197.23 3.40 36.0 Antioxidant, antitumor
6-Amino-5,8-dimethyl-9H-carbazol-3-ol -OH (3), -NH₂ (6), -CH₃ (5,8) C₁₄H₁₄N₂O 226.27 3.10 62.0 Antimicrobial, enzyme inhibition
9H-Carbazol-3-amine -NH₂ (3) C₁₂H₁₀N₂ 182.23 2.80 38.0 Antiviral, kinase inhibition
9-Acetyl-3-chloro-9H-carbazole -Cl (3), -COCH₃ (9) C₁₄H₁₀ClNO 243.69 3.90 33.1 Photodynamic therapy

*Estimated using analogous substituent contributions.

Key Observations:

Substituent Effects on Bioactivity: The methylamino group in this compound increases hydrogen-bond donor capacity (vs. Dimethyl groups in 6-amino-5,8-dimethyl-9H-carbazol-3-ol improve lipophilicity (XLogP = 3.10) but reduce solubility compared to the parent compound . Chloro and acetyl groups in 9-acetyl-3-chloro-9H-carbazole prioritize electrophilic reactivity, making it suitable for photodynamic applications .

ADMET Properties: Higher Topological Polar Surface Area (TPSA) in this compound (58.0 Ų) suggests better aqueous solubility than 6-methyl-9H-carbazol-3-ol (TPSA = 36.0 Ų) but may reduce blood-brain barrier permeability . XLogP values correlate with membrane permeability: this compound (XLogP ~2.75) is less lipophilic than 9-acetyl-3-chloro-9H-carbazole (XLogP = 3.90), favoring systemic circulation over tissue accumulation .

Synthetic Accessibility: this compound can be synthesized via Mannich reactions or hydroxydeboronation, analogous to methods for 5,8-dimethyl-9H-carbazol-3-ol . Protection-deprotection strategies (e.g., benzyl groups in ) are critical for regioselective functionalization of carbazoles .

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